Sophoridina

Descripción general

Descripción

La Sophoridina es un alcaloide quinolónico natural que se aísla principalmente de las plantas Sophora alopecuroides y Euchresta japonica . Es conocida por sus diversas actividades farmacológicas, que incluyen efectos antitumorales, antiinflamatorios, antivirales, antibacterianos, analgésicos, cardioprotectores e inmunoprotectores . Este compuesto ha llamado la atención debido a sus posibles aplicaciones terapéuticas y sus mínimos efectos secundarios .

Aplicaciones Científicas De Investigación

Pharmacological Activities

1. Anti-Cancer Properties

Sophoridine has been extensively studied for its anti-tumor effects. Research indicates that it can inhibit the growth of various cancer types, including lung, gastric, and liver cancers. For instance, a study demonstrated that sophoridine promotes M1 polarization of macrophages, enhancing their ability to combat tumor cells through the MAPK-mediated inflammatory pathway. This mechanism was shown to significantly reduce tumor volume and weight in animal models of non-small cell lung cancer .

2. Anti-Inflammatory Effects

The compound exhibits potent anti-inflammatory properties by modulating immune responses. Sophoridine has been reported to decrease the levels of pro-inflammatory cytokines in various models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antiviral Activity

Sophoridine also shows promise as an antiviral agent. It has been investigated for its effects against viruses such as hepatitis B and enterovirus 71. The compound's ability to inhibit viral replication highlights its potential utility in treating viral infections .

4. Cardiovascular Protection

Research indicates that sophoridine can protect against cardiovascular diseases by improving heart function and reducing arrhythmias. Studies have shown that it mitigates myocardial ischemia and heart failure symptoms in preclinical models .

Case Study 1: Lung Cancer Treatment

A clinical trial involving sophoridine administration showed promising results in patients with advanced non-small cell lung cancer. Patients receiving sophoridine exhibited significant reductions in tumor size and improved overall survival rates compared to control groups .

Case Study 2: Inflammatory Disease Management

In a controlled study on patients with chronic inflammatory conditions, sophoridine treatment resulted in marked decreases in inflammatory markers and improved quality of life scores .

Data Overview

Mecanismo De Acción

La Sophoridina ejerce sus efectos a través de múltiples objetivos y vías moleculares, que incluyen:

Actividad antitumoral: Inhibe la proliferación, la invasión y la metástasis de las células cancerosas al inducir el arresto del ciclo celular y la apoptosis.

Actividad antiinflamatoria: Suprime la activación de las vías inflamatorias, incluidas las vías NF-κB y MAPK.

Actividad antiviral: Inhibe la replicación viral al dirigirse a las vías PI3K/Akt y p38 MAPK.

Actividad cardioprotectora: Protege contra la isquemia y las arritmias miocárdicas al modular las vías de señalización relacionadas.

Análisis Bioquímico

Biochemical Properties

Sophoridine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to downregulate HMGB3 expression, inhibit cell proliferation, and promote apoptosis in the gastric cancer cell line MKN45 . It also increases the expression of p53 by activating the Hippo and p53 signaling pathways and regulating p53 ubiquitination .

Cellular Effects

Sophoridine has significant effects on various types of cells and cellular processes. It can inhibit cancer cell proliferation, invasion, and metastasis while inducing cell cycle arrest and apoptosis . Additionally, Sophoridine can downregulate the expression of C-C chemokine receptor type 2, cell failure markers programmed cell death protein-1, translocase of the inner membrane-3, and lymphocyte-activating 3, thus inhibiting the invasion of tumor-associated macrophages and enhancing the cytotoxic function of CD8+T cells .

Molecular Mechanism

Sophoridine exerts its effects at the molecular level through various mechanisms. It inhibits the DNA topoisomerase I activity, which induces cell cycle arrest in the G0/G1 phase and is accompanied by apoptotic cell death . It also increases the expression of p53 in a steady state by activating the Hippo and p53 signaling pathways and regulating p53 ubiquitination .

Temporal Effects in Laboratory Settings

Sophoridine has shown to induce mitochondrial-related apoptosis via the JNK signaling and induce S phase cell cycle arrest through the ERK signaling . Over time, Sophoridine provokes the generation of reactive oxygen species (ROS) in pancreatic cancer cells .

Metabolic Pathways

Sophoridine is involved in various metabolic pathways. It has been found to regulate NF-κB, TLR4/IRF3, JNK/ERK, Akt/mTOR signaling pathways, down-regulating the expression of HMG3B, bcl-2, MMP-2, MMP-9, TNF-α, IL-1β IL-6 and other cytokines or kinases .

Transport and Distribution

Sophoridine is known to be an hERGK+ channel blocker with high binding affinity, changing the channel kinetics but not affecting the production and transport of hERG proteins

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Sophoridina se puede sintetizar mediante diversas reacciones químicas. Un método común consiste en la extracción del compuesto de las raíces de Sophora alopecuroides . El proceso de extracción suele incluir los siguientes pasos:

Extracción: Las raíces se secan y pulverizan, seguidas de una extracción con un disolvente adecuado como el etanol o el metanol.

Filtración y concentración: El extracto se filtra para eliminar los residuos sólidos y luego se concentra a presión reducida.

Purificación: El extracto concentrado se somete a cromatografía en columna para aislar la this compound.

Métodos de producción industrial: En entornos industriales, la this compound se produce utilizando técnicas de extracción y purificación a gran escala. El proceso implica el uso de métodos cromatográficos avanzados y cromatografía líquida de alto rendimiento para garantizar la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La Sophoridina experimenta diversas reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden modificar la estructura quinolónica de la this compound, dando lugar a la formación de diferentes derivados.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno en presencia de un catalizador.

Reducción: Agentes reductores como el borohidruro de sodio.

Sustitución: Diversos reactivos en función del grupo funcional deseado, como los haluros de alquilo para la alquilación.

Productos principales:

Oxythis compound: Formada mediante oxidación.

Derivados de this compound: Formados mediante reacciones de sustitución, que pueden mejorar sus propiedades farmacológicas.

Comparación Con Compuestos Similares

La Sophoridina es estructuralmente similar a otros alcaloides quinolónicos, como:

- Sophocarpina

- Sophoramina

- Matrina

- Oximatrina

Singularidad: La this compound destaca por su amplio espectro de actividades farmacológicas y sus mínimos efectos secundarios . Su estructura única permite la síntesis de diversos derivados con propiedades biológicas mejoradas, lo que la convierte en un compuesto valioso para el desarrollo de fármacos .

Actividad Biológica

Sophoridine, a quinolizidine alkaloid derived from the Sophora genus, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of sophoridine's biological effects, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Overview of Biological Activities

Sophoridine exhibits a wide range of biological activities, including:

- Anti-cancer : Inhibits proliferation and induces apoptosis in various cancer cell lines.

- Anti-inflammatory : Reduces inflammation through modulation of cytokine production.

- Cardiovascular protection : Offers cardioprotective effects against ischemia-reperfusion injury.

- Analgesic : Provides pain relief through central and peripheral mechanisms.

- Neuroprotective : Exhibits potential in protecting against neurodegenerative conditions.

Sophoridine's mechanisms of action are multifaceted, primarily involving:

- Induction of Apoptosis : Sophoridine promotes apoptosis in cancer cells by altering the expression of key proteins involved in the apoptotic pathway. For instance, it increases the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to enhanced cell death in tumor cells .

- Cell Cycle Arrest : Research indicates that sophoridine can induce cell cycle arrest at various phases, particularly the G2/M phase, thereby inhibiting cancer cell proliferation. This effect has been observed in lung cancer cells treated with sophoridine .

- Reactive Oxygen Species (ROS) Generation : Sophoridine treatment has been shown to increase intracellular ROS levels, which contribute to its anti-cancer effects by promoting oxidative stress and apoptosis in tumor cells .

Anti-Cancer Activity

A significant body of research highlights sophoridine's anti-cancer properties:

- Colorectal Cancer : In a study by Liang et al. (2012), sophoridine inhibited the growth of SW480 colorectal cancer cells with an IC50 value of 3.14 mM. The compound activated caspases involved in apoptosis and downregulated PTEN protein expression, leading to reduced tumor volume in vivo .

- Lung Cancer : Li et al. (2015) demonstrated that sophoridine treatment led to increased apoptosis rates and cell cycle arrest in A549 lung cancer cells. The compound also enhanced the efficacy of cisplatin, a common chemotherapeutic agent .

| Study | Cancer Type | Mechanism | Key Findings |

|---|---|---|---|

| Liang et al. (2012) | Colorectal | Apoptosis activation | IC50 = 3.14 mM; reduced tumor volume |

| Li et al. (2015) | Lung | ROS generation | Increased apoptosis; enhanced cisplatin effects |

Cardiovascular Protection

Sophoridine has shown promising results in protecting cardiac tissue:

- A study indicated that sophoridine could mitigate myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation . Its ability to interact favorably with plasma proteins suggests potential for effective cardiovascular therapies .

Adverse Effects

Despite its therapeutic potential, sophoridine is associated with certain adverse effects:

- Hepatotoxicity : Some studies report hepatotoxic effects at higher concentrations, necessitating careful consideration during therapeutic applications .

- Neurotoxicity : There are indications that sophoridine may exhibit neurotoxic properties, which require further investigation to clarify safety profiles .

Propiedades

IUPAC Name |

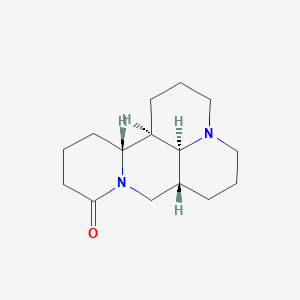

(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBXGIUJOOQZMP-BHPKHCPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@H](CCC4)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218927 | |

| Record name | Sophoridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6882-68-4 | |

| Record name | (-)-Sophoridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6882-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophoridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophoridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sophoridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOPHORIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5S1M800J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is sophoradin and where is it found?

A1: Sophoradin is a naturally occurring isoprenyl flavonoid primarily isolated from the root of Sophora subprostrata, a plant used in traditional Chinese medicine. []

Q2: What are the notable pharmacological activities of sophoradin?

A2: Sophoradin demonstrates potent anti-ulcer and gastroprotective effects. Research suggests it achieves this by reducing gastric acid secretion, increasing gastric blood flow, and promoting the healing of ulcers. [, , ]

Q3: What is the mechanism of action of sophoradin in relation to its anti-ulcer activity?

A3: While the precise mechanism is not fully elucidated, studies suggest sophoradin exerts its effects through several pathways:

- Inhibition of Gastric Acid Secretion: Sophoradin significantly reduces both the volume and acidity of gastric juice, potentially by influencing pathways stimulated by tetragastrin and insulin. []

- Enhancement of Gastric Blood Flow: Both sophoradin and its derivatives significantly increase gastric blood flow, likely contributing to the protective and healing effects on the gastric mucosa. [, ]

- Stimulation of Protective Factors: Research suggests sophoradin might enhance the production of prostaglandins (PGs), specifically by inhibiting 15-OH-prostaglandin dehydrogenase, contributing to mucosal protection. []

Q4: How does the chemical structure of sophoradin contribute to its activity?

A4: Sophoradin is an isoprenyl chalcone. Structure-activity relationship (SAR) studies on sophoradin analogs indicate that:* The presence of isoprenyl or isoprenyloxyl groups is crucial for anti-ulcer activity. []* Compounds with multiple isoprenyloxyl groups exhibit enhanced potency. []

Q5: What is sofalcone and how is it related to sophoradin?

A5: Sofalcone is a synthetic flavonoid derivative of sophoradin. It has been developed into a clinically available drug for treating gastric ulcers. [, , ]

Q6: What are the advantages of sofalcone over sophoradin?

A6: While both compounds exhibit anti-ulcer activity, sofalcone offers some potential advantages:

- Improved Potency: Sofalcone requires lower doses compared to sophoradin to achieve similar levels of gastric protection. []

- Parenteral Administration: Unlike sophoradin, sofalcone can be administered parenterally (e.g., intravenously), offering greater flexibility in clinical settings. []

- Prolonged Duration of Action: Sofalcone's protective effects appear to last longer than those of sophoradin. []

Q7: Does sofalcone share a similar mechanism of action with sophoradin?

A7: Sofalcone's mechanism of action appears to overlap significantly with sophoradin's:

- Gastric Protection: Similar to sophoradin, sofalcone protects against gastric lesions induced by various agents, including ethanol, acidified aspirin, and stress. []

- Gastric Blood Flow Enhancement: Sofalcone also increases gastric blood flow, contributing to its gastroprotective and ulcer healing properties. []

- Prostaglandin Involvement: Sofalcone's protective effects are partially mediated by endogenous prostaglandins, although other mechanisms are likely involved. [, ]

- Nitric Oxide Pathway: Research indicates sofalcone's ulcer-healing ability might be linked to nitric oxide (NO) release, enhancing blood flow in the ulcerated area. []

Q8: Beyond its anti-ulcer properties, does sofalcone have other potential therapeutic applications?

A8: Emerging research suggests additional potential applications for sofalcone:

- Anti-inflammatory Effects: Sofalcone can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-1 beta, suggesting a potential role in managing inflammation, particularly in the context of Helicobacter pylori infection. []

- Targeting HMGB1: Recent chemoproteomic studies reveal that sofalcone can covalently bind to high mobility group box 1 (HMGB1), a protein implicated in inflammatory responses. This interaction could contribute to sofalcone's anti-inflammatory effects in the intestinal epithelium. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.